1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone
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Overview
Description
This usually involves identifying the compound’s IUPAC name, its molecular formula, and its structure. The compound’s function or role in various applications may also be included.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Synthesis and Structure
A series of N-phenylpyrazolyl aryl methanones derivatives, including compounds similar to the queried chemical, have been synthesized and characterized. These compounds, containing the arylthio/sulfinyl/sulfonyl group, exhibit favorable herbicidal and insecticidal activities. The crystal structure of a related compound, (5-(4-chlorophenylsulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)(2,4-dichlorophenyl)methanone, has also been reported (Wang et al., 2015).
Antimicrobial and Anticancer Potential
Compounds with a similar structure, incorporating 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine, have been synthesized and screened for antimicrobial activity. They were incorporated into polyurethane varnish and printing ink paste, exhibiting significant antimicrobial effects (El‐Wahab et al., 2015). Additionally, some derivatives showed higher anticancer activity compared to the reference drug doxorubicin, indicating potential in cancer treatment research (Hafez et al., 2016).
Synthesis of Pharmaceutically Important Heteroaromatics
The queried compound has been used as a precursor in the synthesis of pharmaceutically important heteroaromatics like pyrazoles and pyrimethamine, demonstrating its utility in pharmaceutical chemistry (Yokoyama et al., 1984).
Analgesic and Anti-inflammatory Properties
Derivatives of this compound, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, have been synthesized and evaluated for analgesic and anti-inflammatory activities. One compound in particular exhibited significant analgesic and anti-inflammatory activities with mild ulcerogenic potential, suggesting potential for clinical use as analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes information on how to handle and store the compound safely.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored.
properties
IUPAC Name |
1-[5-amino-4-(benzenesulfonyl)-3-methylsulfanylpyrazol-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S2/c1-20-12-10(11(14)16(15-12)9(17)7-13)21(18,19)8-5-3-2-4-6-8/h2-6H,7,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQOWCPPPPZNJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-2-chloroethanone |
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